molecular formula C13H14ClNO2 B3002948 2-Chloro-1-[1-(2-methoxy-ethyl)-1H-indol-3-yl]-ethanone CAS No. 883547-12-4

2-Chloro-1-[1-(2-methoxy-ethyl)-1H-indol-3-yl]-ethanone

Cat. No.: B3002948
CAS No.: 883547-12-4
M. Wt: 251.71
InChI Key: VPGJSFKUQFWLSF-UHFFFAOYSA-N
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Description

2-Chloro-1-[1-(2-methoxy-ethyl)-1H-indol-3-yl]-ethanone is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of a chloro group, a methoxy-ethyl group, and an indole moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[1-(2-methoxy-ethyl)-1H-indol-3-yl]-ethanone typically involves the reaction of indole derivatives with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Another method involves the use of methanesulfonic acid under reflux conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[1-(2-methoxy-ethyl)-1H-indol-3-yl]-ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Triethylamine, dichloromethane, low temperatures.

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

Major Products Formed

    Substitution: Formation of substituted indole derivatives.

    Oxidation: Formation of oxindoles.

    Reduction: Formation of alcohols.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[1-(2-methoxy-ethyl)-1H-indol-3-yl]-ethanone involves its interaction with various molecular targets and pathways. The indole moiety is known to interact with enzymes and receptors, modulating their activity. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways . The methoxy-ethyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-[1-(2-methoxy-ethyl)-1H-indol-3-yl]-ethanone is unique due to the presence of the methoxy-ethyl group, which enhances its solubility and bioavailability. This makes it a valuable compound for various applications in medicinal chemistry and drug development.

Properties

IUPAC Name

2-chloro-1-[1-(2-methoxyethyl)indol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-17-7-6-15-9-11(13(16)8-14)10-4-2-3-5-12(10)15/h2-5,9H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGJSFKUQFWLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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